molecular formula C18H14O8 B1242426 Przewalskinic acid A CAS No. 136112-75-9

Przewalskinic acid A

Cat. No. B1242426
CAS RN: 136112-75-9
M. Wt: 358.3 g/mol
InChI Key: GJHXGOBGPWPCCK-DBLORFJXSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like Przewalskin B involves complex organic reactions, including Diels-Alder reactions, Claisen-Johnson rearrangement, and ring-closing metathesis (RCM), to construct its molecular structure (Mingxing Xiao et al., 2014). Another approach for synthesizing (+)-Przewalskin B highlights the use of intermolecular SN2' substitution and Rh(2)(OAc)(4)-mediated intramolecular carbene insertion (X. Zhuo et al., 2011).

Molecular Structure Analysis

Przewalskinic acid A, along with its derivatives, showcases complex molecular structures. For instance, Przewalskin A exhibits a unique C23 terpenoid structure with a 6/6/7 carbon ring skeleton, determined through comprehensive spectroscopic analysis and X-ray diffraction studies (Gang Xu et al., 2006).

Chemical Reactions and Properties

The preparation of Przewalskinic acid A from salvianolic acid B via biotransformation using a crude enzyme from Aspergillus oryzae D30s strain highlights its chemical reactivity and potential for large-scale production. This process yielded Przewalskinic acid A with over 86% yield, showcasing its efficient synthesis route (Chun-Ying Liu et al., 2014).

Scientific Research Applications

Biotransformation and Synthesis

Przewalskinic acid A, a rare and biologically active compound, has been a focus in scientific research for its synthesis and biotransformation. A study by Liu et al. (2014) demonstrated the successful biotransformation of salvianolic acid B into przewalskinic acid A using a crude enzyme from the Aspergillus oryzae strain. This method yielded przewalskinic acid A with a high purity of 91.0%, showcasing an efficient approach for producing this compound (Liu et al., 2014). Additionally, Li et al. (2018) reported on the biomimetic synthesis of Przewalskin A, a related compound, highlighting the innovative strategies in synthesizing these complex molecules (Li et al., 2018).

Novel Skeleton and Structure Elucidation

Przewalskinic acid A has also been a subject of interest due to its unique chemical structure. Xu et al. (2006) isolated Przewalskin B, a novel diterpenoid with an unprecedented skeleton, from Salvia przewalskii, and discussed its modest anti-HIV-1 activity. This research contributes to the understanding of the diverse and complex structures of compounds like przewalskinic acid A (Xu et al., 2006).

Comparative Phytochemical Analyses

In the context of comparative phytochemical studies, Ożarowski et al. (2017) conducted an analysis of hydroalcoholic extracts from Salvia miltiorrhiza and Salvia przewalskii, identifying several metabolites including przewalskinic acid. This research sheds light on the chemical diversity of Salvia species and the presence of przewalskinic acid A in these plants (Ożarowski et al., 2017).

Anti-HIV Activity

Przewalskinic acid A and its derivatives have been studied for their potential anti-HIV activities. Xu et al. (2006) reported on Przewalskin A, a C23 terpenoid from Salvia przewalskii, showing modest anti-HIV-1 activity. These findings are crucial for exploring new therapeutic agents in the fight against HIV (Xu et al., 2006).

Future Directions

The preparation of Przewalskinic acid A from salvianolic acid B was very successful, with a yield of over 86% . This approach may be applicable for the practical preparation of Przewalskinic acid A for medicinal purposes .

Mechanism of Action

Target of Action

Przewalskinic Acid A is a rare, water-soluble, and highly biologically active ingredient

Mode of Action

It is known that phenolic acids, such as przewalskinic acid a, show potent antioxidant activities . They can neutralize free radicals, which are unstable molecules that can damage the cells in your body, and have potential effects in protecting against brain and heart damage caused by ischemia reperfusion .

Biochemical Pathways

It is known that phenolic acids can influence various biochemical pathways due to their antioxidant properties . They can help prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Pharmacokinetics

It is known that przewalskinic acid a is a water-soluble compound , which suggests it may have good bioavailability. More research is needed to understand the pharmacokinetics of Przewalskinic Acid A.

Result of Action

Phenolic acids, including Przewalskinic Acid A, show potent antioxidant activities and have potential effects in protecting against brain and heart damage caused by ischemia reperfusion . This suggests that Przewalskinic Acid A could have a protective effect on the brain and heart.

Action Environment

It is known that the compound is derived from the salvia przewalskii maxim herb . The herb’s growth conditions, such as soil quality, climate, and other environmental factors, could potentially influence the compound’s action, efficacy, and stability. More research is needed to understand how environmental factors influence the action of Przewalskinic Acid A.

properties

IUPAC Name

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHXGOBGPWPCCK-DBLORFJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Przewalskinic acid A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Przewalskinic acid A and where is it found?

A1: Przewalskinic acid A is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []

Q2: How does the drying process of Salvia miltiorrhiza affect Przewalskinic acid A content?

A2: Research indicates that drying significantly increases the levels of free Przewalskinic acid A in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []

Q3: What analytical techniques are used to identify and quantify Przewalskinic acid A?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of Przewalskinic acid A. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []

Q4: Has the synthesis of Przewalskinic acid A or related compounds been achieved?

A4: Yes, research indicates successful synthesis of trimethyl Przewalskinic acid A. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.

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